2-Amino-1-(2-nitrophenyl)ethanone
Description
Contextualization within Nitro-Substituted Acetophenone (B1666503) Derivatives
2-Amino-1-(2-nitrophenyl)ethanone belongs to the broader class of nitro-substituted acetophenone derivatives. The presence of both a nitro group and an amino group on the aromatic ring, along with the ethanone (B97240) side chain, creates a molecule with multiple reactive sites. The nitro group, being a strong electron-withdrawing group, can be reduced to form other functional groups, while the amino group can participate in nucleophilic attacks and form hydrogen bonds.
The position of the substituents on the phenyl ring significantly affects the compound's properties. For instance, the ortho-nitro substitution in this compound influences its steric and electronic environment. In comparison, analogs with different substitution patterns, such as 1-(2-Amino-6-nitrophenyl)ethanone or 2-Amino-1-(2-hydroxyphenyl)ethanone, exhibit different reactivity and physical properties due to these structural variations. Nitroaromatic compounds, in general, are widely used as intermediates in the synthesis of dyes, pesticides, and explosives. nih.gov
Significance as a Core Organic Intermediate in Synthetic Chemistry
The primary importance of this compound stems from its utility as a key intermediate in the synthesis of various heterocyclic compounds. Its bifunctional nature allows it to participate in a variety of cyclization reactions to form fused ring systems.
Synthesis of Quinolines and Quinolones:
Quinolines and their derivatives are an important class of nitrogen-containing heterocyclic compounds with a wide range of applications. This compound can serve as a precursor for the synthesis of quinoline (B57606) derivatives. researchgate.net The general strategy involves the reaction of a 2'-aminoacetophenone (B46740) with a 1,3-dicarbonyl compound. researchgate.net While specific examples using this compound are not detailed in the provided results, the structural motif is suitable for established quinoline syntheses. The resulting quinolones (oxo-quinolines) are also a significant class of compounds in medicinal chemistry research. ekb.eg
Synthesis of Benzodiazepines:
Benzodiazepines are a class of psychoactive compounds. 1,4-Benzodiazepines are commonly synthesized from 2-aminobenzophenones. wum.edu.plwum.edu.pl While this compound is an acetophenone derivative, its structural similarity to 2-aminobenzophenones suggests its potential as a precursor for certain benzodiazepine (B76468) analogs. The synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with ketones. nih.govrsc.org
Table 1: Synthetic Applications of this compound
| Target Compound Class | General Synthetic Approach | Potential Starting Material |
| Quinolines | Condensation with 1,3-dicarbonyl compounds. researchgate.net | This compound |
| Quinolones | Intramolecular cyclization of N-aryl cinnamides. organic-chemistry.org | Derivatives of this compound |
| Benzodiazepines | Condensation with o-phenylenediamines. nih.govrsc.org | This compound |
Overview of Current and Emerging Research Trajectories
Current research involving nitro-substituted acetophenones like this compound is focused on the development of new synthetic methodologies and the exploration of the biological potential of the resulting heterocyclic compounds. nih.govorganic-chemistry.org
Advancements in Synthetic Methods:
Researchers are continuously developing more efficient and environmentally friendly methods for the synthesis of quinolines and other heterocycles. organic-chemistry.org This includes the use of novel catalysts and one-pot reactions to improve yields and reduce reaction times. organic-chemistry.orgrsc.org The development of greener synthetic strategies is a significant trend in organic chemistry. researchgate.net
Exploration of Biological Activities:
There is ongoing interest in the biological activities of compounds derived from intermediates like this compound. For example, some quinoline derivatives have been investigated for their antimalarial properties. nih.gov The structural framework of this intermediate allows for the introduction of various functional groups, which can be tailored to interact with specific biological targets. The amino and nitro groups can be modified to create a library of compounds for screening in various biological assays.
Table 2: Research Focus on this compound and Related Compounds
| Research Area | Focus | Key Findings and Directions |
| Synthetic Methodology | Development of efficient and green synthetic routes. organic-chemistry.orgresearchgate.net | Use of novel catalysts, one-pot reactions, and environmentally benign conditions to synthesize heterocyclic compounds. organic-chemistry.orgrsc.org |
| Medicinal Chemistry | Investigation of the biological activities of derived compounds. nih.govekb.eg | Synthesis of quinoline and benzodiazepine analogs for potential therapeutic applications. nih.govnih.gov |
| Materials Science | Use of nitroaromatics as intermediates. nih.gov | Application in the synthesis of dyes and other functional materials. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXIPRFKMDVCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443678 | |
| Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524698-41-7 | |
| Record name | 2-Amino-1-(2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524698-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(2-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 1 2 Nitrophenyl Ethanone and Analogous Structures
Established Multi-Step Synthesis Routes
A common and well-documented strategy for the synthesis of 2-amino-1-(2-nitrophenyl)ethanone involves a three-step sequence of protection, nitration, and deprotection. This approach is necessary to prevent unwanted side reactions, particularly oxidation of the amino group, during the nitration step.
Protection-Nitration-Deprotection Strategies
This multi-step approach ensures the selective introduction of the nitro group at the desired position on the aromatic ring while the amino group is temporarily masked.
The initial step involves the protection of the amino group of a starting material, 2-aminoacetophenone (B1585202). This is typically achieved through acetylation, where 2-aminoacetophenone is treated with acetic anhydride (B1165640), often in the presence of a catalytic amount of sulfuric acid. This reaction yields N-(2-acetylphenyl)acetamide (also known as 2'-acetamidoacetophenone), effectively protecting the amino group as an amide. nih.gov The protection is crucial to prevent the amino group from being oxidized or directing the nitration to undesired positions.
Table 1: Acetylation of 2-Aminoacetophenone
| Reactant | Reagent | Product |
|---|---|---|
| 2-Aminoacetophenone | Acetic Anhydride/H₂SO₄ (cat.) | N-(2-acetylphenyl)acetamide |
With the amino group protected, the N-(2-acetylphenyl)acetamide intermediate undergoes regioselective nitration. This is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled low temperatures, often between 0–5°C. The acetylamino group is an ortho-, para-director; however, due to steric hindrance from the bulky acetyl group, the nitration occurs preferentially at the para-position relative to the acetylamino group, which is the ortho-position relative to the acetyl group of the acetophenone (B1666503). This regioselectivity is a key advantage of this synthetic route.
Table 2: Nitration of N-(2-acetylphenyl)acetamide
| Reactant | Reagents | Primary Product |
|---|---|---|
| N-(2-acetylphenyl)acetamide | HNO₃, H₂SO₄ | N-(2-acetyl-6-nitrophenyl)acetamide |
The final step in this sequence is the removal of the acetyl protecting group to reveal the free amino group. This is accomplished through hydrolytic deprotection. The N-(2-acetyl-6-nitrophenyl)acetamide is subjected to hydrolysis, typically under acidic or basic conditions, to cleave the amide bond. This step yields the target molecule, this compound. Careful control of the reaction conditions is necessary to ensure complete deprotection without affecting the nitro or ketone functionalities.
Alternative Synthetic Approaches and Precursors
Beyond the traditional protection-nitration-deprotection strategy, other methods have been explored for the synthesis of this compound and its analogs. These alternative routes often involve different starting materials and reaction types.
Bromination of Substituted Acetophenones for α-Halo Ketone Formation
An alternative pathway to compounds structurally related to this compound involves the formation of α-halo ketones. libretexts.orgmdpi.com Specifically, the α-bromination of substituted acetophenones is a common method to produce α-bromo ketones, which are versatile intermediates in organic synthesis. libretexts.orgmdpi.comorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is typically carried out by treating the acetophenone derivative with bromine (Br₂) in a suitable solvent like acetic acid. libretexts.org The resulting α-bromoacetophenones can then be subjected to further reactions, such as nucleophilic substitution with an amine source, to introduce the amino group. For instance, reacting an appropriately substituted nitrophenyl α-bromo ketone with an aminating agent could potentially lead to the desired 2-amino-1-(nitrophenyl)ethanone structure. This approach offers a different strategic bond formation sequence compared to the nitration of a pre-existing aminoacetophenone derivative.
Oxime Formation and Subsequent Transformations
One viable synthetic route involves the formation of an oxime from a ketone precursor, followed by subsequent chemical transformations. A key intermediate in a related synthesis is (E)-1-(2-Aminophenyl)ethanone oxime, which can be prepared from 2'-Aminoacetophenone (B46740). The synthesis involves the reaction of 2'-Aminoacetophenone with hydroxylamine (B1172632) hydrochloride in a solution of ethanol (B145695) and water, in the presence of sodium hydroxide. orgsyn.org The reaction mixture is heated to ensure the completion of the oxime formation. orgsyn.org
To synthesize the target compound, this compound, a similar strategy could be employed starting from 2'-Nitroacetophenone (B117912). The resulting 2'-nitroacetophenone oxime would then need to undergo a selective reduction of the oxime group to an amine without affecting the nitro group. Alternatively, if starting from (E)-1-(2-aminophenyl)ethanone oxime, a selective nitration of the aromatic ring would be required, followed by the reduction of the oxime. The selective reduction of a nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis, often addressed by using specific reducing agents such as formamidinesulfinic acid, which has been used for the reduction of aromatic nitro groups in other complex molecules.
Nitration from Aniline (B41778) Derivatives
A more direct and commonly employed method for the synthesis of this compound involves the nitration of an aniline derivative. This multi-step process typically begins with the protection of the amino group of a starting material like 2-aminoacetophenone to prevent its oxidation during the nitration step.
The synthesis proceeds as follows:
Protection: The amino group of 2-aminoacetophenone is acetylated using acetic anhydride with a catalytic amount of sulfuric acid. This step yields 2-acetamidoacetophenone.
Nitration: The protected intermediate, 2-acetamidoacetophenone, undergoes nitration. This is achieved by treating it with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled low temperature, typically between 0–5°C. The ortho-substituted nitro product is formed preferentially due to the directing effects of the acetylamino group.
Deprotection: The final step is the hydrolysis of the acetyl group to restore the free amino group. This is accomplished by refluxing the nitrated intermediate with hydrochloric acid (HCl).
This method provides a controlled way to introduce the nitro group at the desired position on the aromatic ring while preserving the amino functionality.
Reactions Involving 2-Nitrophenyl Azide (B81097) and Methylene (B1212753) Active Compounds
Another synthetic approach involves the reaction of an azide with a compound containing an active methylene group. For instance, a related compound, 2-azido-1-(4-nitrophenyl)ethanone, has been synthesized from 1-(4-nitrophenyl)ethanone. guidechem.com This suggests a plausible route to this compound starting from 2-nitrophenyl azide and a suitable enolate or enolate equivalent.
The general strategy would involve the reaction of 2-nitrophenyl azide with an enolate derived from a ketone. Enolates are key intermediates in organic synthesis for the formation of α-substituted carbonyl compounds. nih.gov The generation of the required enolate can be achieved using a suitable base. bham.ac.uk The subsequent reaction with the azide, followed by reduction of the resulting azido (B1232118) group, would yield the desired α-amino ketone. While enolates are ambident nucleophiles, their reaction with soft electrophiles, which would include the azide, tends to occur at the carbon atom. bham.ac.uk The final reduction of the azide can typically be achieved under mild conditions, for example, using catalytic hydrogenation.
Optimization Strategies in Chemical Synthesis
The efficiency and selectivity of the synthesis of this compound can be significantly enhanced through the use of advanced catalytic systems.
Catalytic Systems and Their Impact on Efficiency and Selectivity
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. google.com These reactions could be applied to the synthesis of this compound in several ways.
One potential strategy is the palladium-catalyzed amination of an α-halo-2-nitroacetophenone. The development of specialized ligands has enabled the palladium-catalyzed amination of aryl halides with ammonia (B1221849) sources, even in aqueous conditions, to form primary arylamines. nih.gov A similar approach could be envisioned for the amination of an α-halo ketone. For instance, the palladium-catalyzed amination of electron-deficient halothiophenes has been shown to proceed in high yield. researchgate.net The synthesis of α-aryl-α-alkyl amino acid derivatives has also been achieved through the palladium-catalyzed arylation of azlactones, demonstrating the utility of this catalyst in forming bonds at the α-position of carbonyl derivatives. nih.gov
Table 1: Examples of Palladium-Catalyzed Amination Reactions
| Substrate | Amine Source | Catalyst System | Product Type |
|---|---|---|---|
| Aryl Halides | Aqueous Ammonia | Palladium with dialkyl biheteroaryl phosphine (B1218219) ligand (KPhos) | Primary Arylamines nih.gov |
| Electron-Deficient Halothiophenes | Various Amines | Palladium-based catalysts | Functionalised Aminothiophenes researchgate.net |
| Unprotected Halo-7-azaindoles | Primary and Secondary Amines | Palladium precatalysts | Amino-azaindoles mit.edu |
| 2-Chlorothienopyridone | Primary Aromatic Amines | Pd(OAc)₂ with Cesium Fluoride | Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives researchgate.net |
Copper(I) iodide (CuI) and zeolites are another class of catalytic materials that offer potential advantages in the synthesis of complex organic molecules. Zeolites, with their well-defined pore structures, can impart shape selectivity to reactions. researchgate.net
CuI-loaded zeolites, particularly CuI-USY, have proven to be effective heterogeneous catalysts for various coupling reactions, such as the synthesis of biaryls from phenols or aryl boronic acids. nih.gov These catalysts are noted for being easy to prepare, inexpensive, and reusable. nih.gov While a direct application to the synthesis of this compound is not extensively documented, the principles of zeolite catalysis can be applied to relevant synthetic steps. For example, zeolites have been investigated as catalysts for the synthesis of methylenedianiline from aniline and formaldehyde, demonstrating their activity in condensation reactions that form carbon-nitrogen bonds. researchgate.net The catalytic activity of zeolites is influenced by their structure and the Si/Al ratio, which affects the acidity and density of active sites. researchgate.net Copper-exchanged zeolites have also been developed for selective catalytic reduction applications, highlighting the versatility of these materials. researchgate.net
Table 2: Applications of Zeolite-Based Catalysts
| Catalyst | Reaction Type | Substrates | Key Findings |
|---|---|---|---|
| CuI-USY Zeolite | Homocoupling | Phenols, Aryl Boronic Acids | Efficient, reusable catalyst for biaryl synthesis under mild conditions. nih.gov |
| Y-, β-, and ZSM-5-zeolites | Condensation | Aniline, Formaldehyde | β-zeolite showed the best catalytic performance for methylenedianiline synthesis. researchgate.net |
| Cu-KFI Zeolite | Selective Catalytic Reduction | NOx with NH₃ | High hydrothermal stability and activity comparable to other established zeolite catalysts. researchgate.net |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2'-Aminoacetophenone |
| (E)-1-(2-Aminophenyl)ethanone oxime |
| 2'-Nitroacetophenone |
| 2-acetamidoacetophenone |
| 2-azido-1-(4-nitrophenyl)ethanone |
| 1-(4-nitrophenyl)ethanone |
| 2-nitrophenyl azide |
| Methylenedianiline |
| Aniline |
| Formaldehyde |
| Nitric acid |
| Sulfuric acid |
| Acetic anhydride |
| Hydroxylamine hydrochloride |
| Sodium hydroxide |
| Hydrochloric acid |
| Palladium |
| Copper(I) iodide |
Solvent Selection and Controlled Reaction Conditions
The synthesis of this compound and its analogs is highly dependent on the careful selection of solvents and the precise control of reaction conditions to ensure optimal yields and minimize side reactions. The stability of the nitro group and the reactivity of other functional groups are significantly influenced by the solvent environment.
Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often favored for their ability to stabilize the nitro group, particularly during nitration and subsequent purification of intermediates. However, it is crucial to use these solvents in their anhydrous form to prevent undesirable side reactions. For instance, in the synthesis of 1-(2′-(methylamino)phenyl)ethan-1-one, dry DMF is used as the solvent for the reaction between 2′-aminoacetophenone and methyl iodide. rsc.org
Protic solvents like ethanol are instrumental in deprotection steps. For example, the hydrolysis of an acetyl protecting group to regenerate a free amino group is often achieved by refluxing with hydrochloric acid in an ethanol medium. The choice of solvent also plays a critical role in amination reactions. The direct amination of 2-nitroacetophenone can be carried out using ammonia or ammonium (B1175870) acetate (B1210297) in ethanol under reflux conditions.
Temperature control is another critical parameter. During the nitration of 2-aminoacetophenone precursors, the temperature is typically maintained between 0–5°C to prevent over-nitration and decomposition of the starting material. In contrast, deprotection steps may require higher temperatures, such as refluxing, to proceed to completion.
The following table summarizes the impact of different solvents on reaction outcomes in the synthesis of related compounds:
| Reaction Step | Solvent System | Effect on Reaction | Reference |
| Acylation | Acetone-water mixture | Results in better yield and easier work-up | google.com |
| Amination | Tetrahydrofuran-water | Enhances the reaction speed and improves yield | google.com |
| Nitration | Sulfuric acid/Nitric acid | Controls regioselectivity and prevents over-nitration | |
| Deprotection | Hydrochloric acid/Ethanol | Facilitates the removal of protecting groups |
Advanced Reactor Technologies for Enhanced Production
The production of fine chemicals, including intermediates like this compound, is increasingly benefiting from the adoption of advanced reactor technologies. These technologies offer significant improvements in terms of safety, efficiency, and scalability compared to traditional batch reactors. While specific applications to this compound are not extensively documented in the provided search results, the principles of advanced reactor design are broadly applicable to its synthesis.
Continuous flow reactors, also known as microreactors, are particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, such as nitration. researchgate.net These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. researchgate.net The small internal volume of microreactors enhances heat and mass transfer, minimizing the risk of thermal runaways and the formation of byproducts. researchgate.net For instance, the nitration of acetophenone has been successfully carried out in continuous flow systems, demonstrating the potential for safer and more efficient production of nitroaromatic compounds. researchgate.net
Small modular reactors (SMRs) represent another class of advanced reactors that offer flexibility and scalability. nuclearinnovationalliance.orglegmt.gov While primarily discussed in the context of nuclear energy, the modular design principles can be adapted for chemical synthesis. nuclearinnovationalliance.orglegmt.govenergy.govcongress.govepri.com These reactors can be assembled in factories and transported to the production site, reducing construction costs and time. legmt.gov For the synthesis of complex molecules requiring multiple steps, a series of modular reactors could be configured to perform different reactions in a continuous sequence.
High-temperature gas-cooled reactors (HTGRs) and molten salt reactors (MSRs) are other advanced technologies that could find application in chemical synthesis. nuclearinnovationalliance.orgenergy.govcongress.gov HTGRs can provide high-temperature process heat, which could be utilized for energy-intensive reaction steps. energy.gov MSRs, which use molten salts as both coolant and solvent, offer a unique reaction environment that can enhance reaction rates and selectivity. congress.gov
Purification Techniques for Synthetic Intermediates and Target Compounds
The isolation and purification of this compound and its synthetic intermediates are crucial for obtaining a high-purity final product. A combination of chromatographic and recrystallization techniques is typically employed.
Chromatographic Separation Methods
Column chromatography is a widely used technique for the separation of nitro- and amino-substituted intermediates. Silica gel is the most common stationary phase, and the choice of eluent is critical for achieving good separation. A mixture of petroleum ether and ethyl acetate is frequently used, with the ratio adjusted to optimize the separation of compounds with different polarities. For example, a petroleum ether/ethyl acetate ratio of 8:1 has been reported to be effective for separating intermediates in the synthesis of this compound. Similarly, a 5:1 ratio of the same solvents was used for the flash chromatography purification of (2-nitrophenyl)(thiophen-3-yl)methanol, an analog. rsc.org
Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography.
The following table provides examples of solvent systems used in the chromatographic purification of related compounds:
| Compound | Chromatography Type | Solvent System (v/v) | Reference |
| (2-Nitrophenyl)(thiophen-2-yl)methanol | Flash Chromatography | Petroleum ether/Ethyl acetate (5:1) | rsc.org |
| (2-Nitrophenyl)(thiophen-3-yl)methanol | Flash Chromatography | Petroleum ether/Ethyl acetate (5:1) | rsc.org |
| 1-(2'-(Methylamino)phenyl)ethan-1-one | Silica Gel Flash Column Chromatography | Ethyl acetate/Petroleum ether | rsc.org |
| 1-(2-Amino-5-bromophenyl)ethanone | Silica Plug Filtration | Petroleum ether/Ethyl acetate (5:1) | rsc.org |
Recrystallization Protocols for Purity Enhancement
Recrystallization is a powerful technique for purifying the final product and enhancing its crystalline quality. The choice of solvent is paramount, as the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For this compound, a mixture of ethanol and water (3:1) has been reported to yield high-purity crystals with a melting point of 148–150°C.
The process typically involves dissolving the crude product in a minimum amount of the hot solvent mixture, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. This method is effective in removing impurities that remain after chromatographic separation.
For obtaining crystals suitable for X-ray diffraction studies, a slow evaporation technique using mixed solvent systems like ethanol/water or acetone/hexane can be employed to promote the growth of well-defined single crystals.
Chemical Reactivity and Transformation Pathways of 2 Amino 1 2 Nitrophenyl Ethanone
Reactions of the Nitro Group
The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. nih.gov Its transformation is a key step in many synthetic pathways involving 2-Amino-1-(2-nitrophenyl)ethanone.
The most prominent reaction of the nitro group in this context is its reduction to a primary amine (amino functionality). nih.gov This transformation is fundamental as it converts a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group, drastically altering the molecule's chemical properties. nih.govmasterorganicchemistry.com A variety of reagents and methods can accomplish this reduction, offering pathways to synthesize diamino-substituted phenyl ethanones. researchgate.netwikipedia.org
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This widely used method employs hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.comwikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective. masterorganicchemistry.comwikipedia.org
Metal-Acid Systems: The use of an easily oxidized metal in an acidic medium is a classic and effective method. masterorganicchemistry.com Common combinations include iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com
Other Reducing Agents: Various other reagents can selectively reduce the nitro group. Sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for aldehydes and ketones, can reduce nitro groups when used in conjunction with a catalyst like Ni(PPh₃)₄. jsynthchem.com Hydrazine, catalyzed by magnetic iron oxide nanocrystals, also serves as an efficient reducing agent. researchgate.net
The reduction process proceeds through several intermediates, including nitroso and N-hydroxylamino species, ultimately yielding the corresponding amine. nih.gov
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Catalyst/Conditions | Product |
| Hydrogen Gas (H₂) | Palladium on carbon (Pd/C) | Amine |
| Iron (Fe) | Hydrochloric Acid (HCl) | Amine |
| Tin (Sn) | Hydrochloric Acid (HCl) | Amine |
| Sodium Borohydride (NaBH₄) | Ni(PPh₃)₄ | Amine |
| Hydrazine (N₂H₄) | Iron Oxide (Fe₃O₄) Nanocrystals | Amine |
This table presents common reagents for the reduction of aromatic nitro groups, applicable to the transformation of the nitro functionality in this compound. masterorganicchemistry.comresearchgate.netjsynthchem.com
Reactions of the Amino Group
The primary amino group in this compound is a key site of reactivity, capable of acting as a nucleophile and participating in the formation of larger molecular structures.
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group. This allows it to attack electrophilic centers, leading to the formation of new covalent bonds. The amino group can also participate in hydrogen bonding, acting as a hydrogen bond donor. These non-covalent interactions are crucial in molecular recognition and can influence the compound's physical properties and its interactions in a given chemical environment. nih.gov The presence of both the amino and the carbonyl groups allows for the potential formation of intramolecular hydrogen bonds, which can stabilize the molecular structure.
The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carbonyl group (or a group that can be transformed into one), makes it a valuable intermediate for synthesizing heterocyclic compounds. Condensation reactions, where two molecules (or two parts of the same molecule) join with the loss of a small molecule like water, are common pathways.
For instance, the amino group can react with an internal or external carbonyl-containing species. While direct examples for this compound are specific to proprietary syntheses, the general reactivity pattern is well-established. Structurally related ortho-nitrochalcones can undergo intramolecular cyclization reactions triggered by a nucleophile, where an enolate intermediate attacks the ortho-nitro group to form cyclic structures like indolinones. rsc.org This suggests that under appropriate conditions, the reactive groups of this compound could participate in similar intramolecular cascade reactions to yield various heterocyclic systems.
Reactions of the Carbonyl (Ketone) Moiety
The ketone group is an electrophilic site and can undergo a range of reactions typical for carbonyl compounds. nih.gov
While the ketone itself can be a target for various transformations, a common reaction involving acylation in a related context is the protection of the amino group. To prevent undesired side reactions at the highly activating amino group during other synthetic steps (like nitration), it can be converted into an amide via acylation. masterorganicchemistry.com For example, reacting the amino group with acetic anhydride (B1165640) would yield the corresponding acetanilide.
Direct acylation at the carbonyl group of a ketone is not a standard reaction. However, the α-carbon adjacent to the ketone is acidic and can be deprotonated to form an enolate. This enolate can then act as a nucleophile and react with an acylating agent. Furthermore, ketones react with reducing agents and are generally incompatible with anhydrides and other electrophiles under conditions that might promote acylation. nih.gov
Reduction to Corresponding Alcohol Derivatives
The ketone functional group in this compound can be reduced to a secondary alcohol, yielding 2-Amino-1-(2-nitrophenyl)ethanol. This transformation is a common reaction in organic synthesis.
A variety of reducing agents can be employed for this purpose. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is an effective method. googleapis.com This approach often proceeds with high yield and chemoselectivity, meaning the nitro group may also be reduced depending on the reaction conditions. Alternative reducing agents include metal hydrides such as sodium borohydride (NaBH₄), which is known for its mildness and selectivity in reducing ketones in the presence of other functional groups.
The stereochemical outcome of such reductions can be influenced by the choice of reagents and reaction conditions, potentially leading to the formation of different stereoisomers (syn or anti) of the resulting 1,2-amino alcohol. nih.gov The directed reduction of β-amino ketones, a class of compounds to which this compound belongs, has been studied to control the stereoselectivity of the alcohol product. nih.gov For example, the use of samarium(II) iodide has been shown to provide either syn or anti 1,3-amino alcohols depending on the nature of the nitrogen-protecting group. nih.gov
| Reactant | Reducing Agent | Product | Key Features |
| This compound | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 2-Amino-1-(2-nitrophenyl)ethanol | Potential for simultaneous reduction of the nitro group. |
| This compound | Sodium Borohydride (NaBH₄) | 2-Amino-1-(2-nitrophenyl)ethanol | Mild and selective for the ketone group. |
| N-protected β-amino ketones | Samarium(II) Iodide (SmI₂) | syn or anti 1,3-amino alcohols | Stereoselectivity is dependent on the N-protecting group. nih.gov |
Aromatic Ring Functionalization
The aromatic ring of this compound, being substituted with both an amino and a nitro group, is amenable to various functionalization reactions.
Nucleophilic Aromatic Substitution on Substituted Analogs
The presence of a strong electron-withdrawing group, such as the nitro group, on the aromatic ring activates it towards nucleophilic aromatic substitution (SNA r). libretexts.orgmasterorganicchemistry.com In analogs of this compound that contain a suitable leaving group (e.g., a halide) on the ring, this leaving group can be displaced by a variety of nucleophiles.
The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The stability of this intermediate is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.com Subsequent departure of the leaving group restores the aromaticity of the ring.
The rate of nucleophilic aromatic substitution is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the specific substitution pattern of the electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com
Oxidation Reactions of Aromatic Moieties
The aromatic ring and its substituents in compounds like this compound can undergo oxidation reactions under specific conditions. While the benzene (B151609) ring itself is generally resistant to oxidation, the presence of activating groups can alter its reactivity. openstax.org
More commonly, the side chains attached to the aromatic ring are susceptible to oxidation. The benzylic position, the carbon atom directly attached to the aromatic ring, is particularly reactive towards oxidation. openstax.orglibretexts.org For instance, alkyl side chains on an aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). openstax.org However, in the case of this compound, the presence of the amino and ketone functionalities would likely lead to more complex reaction pathways under such harsh oxidative conditions.
Photoinduced reactions involving the nitro group have also been observed. For example, irradiation of ketones with a 2-nitrophenyl group at the α-position can lead to an intramolecular oxygen transfer from the nitro group to the benzylic position, resulting in the formation of an α-hydroxyketone with a nitroso group. researchgate.netrsc.org
| Reaction Type | Reagents/Conditions | Potential Products/Transformations |
| Nucleophilic Aromatic Substitution (on analogs with a leaving group) | Strong Nucleophile (e.g., RO⁻, RNH₂) | Substituted aromatic ring |
| Side-Chain Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | Benzoic acid derivatives (potential for complex reactions) |
| Photoinduced Rearrangement | UV irradiation | Cyclic hydroxamates via an α-hydroxyketone intermediate researchgate.netrsc.org |
Mechanistic Investigations of Related Transformations
Understanding the mechanisms of reactions involving this compound and related compounds is crucial for predicting their reactivity and for optimizing reaction conditions.
Kinetic and Mechanistic Studies of Aminolysis Reactions
Aminolysis reactions, which involve the reaction of a compound with an amine, are fundamental in organic chemistry. While specific kinetic studies on the aminolysis of this compound are not widely reported, studies on related systems, such as the aminolysis of α-haloketones or carbamates, provide valuable insights.
For instance, kinetic and mechanistic studies of the triethylamine-catalyzed intramolecular aminolysis of a carbamate (B1207046) have suggested a mechanism involving the rate-determining collapse of a tetrahedral intermediate. nih.gov Evidence for such mechanisms often comes from primary isotope effects, general-base catalysis observations, and the effect of salts on the reaction rate. nih.gov
In the context of α-amino ketones, their synthesis and reactions are of significant interest in medicinal and synthetic chemistry. rsc.org Mechanistic studies in this area often focus on understanding the stereoselectivity of reactions and the role of catalysts. For example, biocatalytic dynamic kinetic resolution has been used to prepare β-branched aromatic α-amino acids, with mechanistic studies revealing that the transformation proceeds through a dynamic kinetic resolution process that is unique to the specific enzyme used. nih.gov These types of studies highlight the detailed mechanistic understanding that can be achieved for reactions involving amino ketone structures.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed "fingerprint" of the compound's structure.
Proton (¹H) NMR for Structural Fingerprinting and Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the number of different types of protons, their electronic environments, and their proximity to other protons within the molecule. For 2-Amino-1-(2-nitrophenyl)ethanone, key proton signals are anticipated for the amino group, the methylene (B1212753) group, and the aromatic protons on the nitrophenyl ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Protons (Ar-H) | 6.5 - 8.5 |
| Amino Protons (NH₂) | ~5.2 |
| Methylene Protons (CH₂) | Data not available |
Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Identification
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment and the type of functional group it belongs to.
In the ¹³C NMR spectrum of this compound, signals corresponding to the carbonyl carbon, the aromatic carbons, and the methylene carbon would be expected. The carbonyl carbon signal typically appears significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | Data not available |
| Aromatic Carbons (Ar-C) | Data not available |
| Methylene Carbon (CH₂) | Data not available |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₈H₈N₂O₃, the expected exact mass would be calculated. HRMS can confirm the molecular weight of 180.16 g/mol for the neutral molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray Ionization (ESI) is a soft ionization technique used in mass spectrometry that is particularly well-suited for analyzing polar molecules. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a liquid spray. This method is valuable for confirming the molecular weight of this compound and can be used to study its interactions with other molecules. The expected ion in the positive mode would be [M+H]⁺.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound.
For this compound, the IR spectrum would exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the nitro group (NO₂), and the amino group (N-H). The C=O stretch is typically observed in the range of 1680–1700 cm⁻¹. The nitro group has two characteristic stretching vibrations, an asymmetric stretch and a symmetric stretch, which are expected between 1520 cm⁻¹ and 1350 cm⁻¹. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |
|---|---|
| Carbonyl (C=O) Stretch | 1680 - 1700 |
| Nitro (NO₂) Asymmetric & Symmetric Stretch | 1520 - 1350 |
| Amino (N-H) Stretch | 3300 - 3500 |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the absolute solid-state structure of crystalline compounds, providing precise coordinates of each atom and revealing the intricate network of intermolecular interactions that govern the crystal packing.
For this compound, while a specific, publicly available crystal structure determination is not found in the searched literature, crystallographic principles and studies of analogous compounds allow for a robust prediction of its solid-state behavior. The molecule possesses key functional groups—an amino group (-NH2), a carbonyl group (C=O), and a nitro group (-NO2)—that are instrumental in forming a stable and well-ordered crystal lattice.
Table 1: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound
| Parameter | Predicted Value/Interaction Type |
| Crystal System | Monoclinic or Orthorhombic (Common for similar organic compounds) |
| Space Group | Centrosymmetric (e.g., P2₁/c) is highly probable |
| Key Hydrogen Bonds | N-H···O (between the amino group and the carbonyl or nitro groups) |
| Graph-Set Motifs | R₂²(8) (involving amino and carbonyl groups) |
| Other Interactions | π–π stacking (between phenyl rings), C-H···O interactions |
Note: This table is based on theoretical predictions and data from analogous structures, pending experimental determination for this compound.
Chromatographic Purity and Separation Methodologies
Chromatographic techniques are indispensable for the separation and purity assessment of synthetic compounds like this compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and other chemical compounds with high resolution, accuracy, and sensitivity. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable and commonly employed method.
In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the presence of both polar (amino, nitro) and non-polar (phenyl ring) moieties, this compound can be effectively retained and separated from impurities on a C18 column.
While a specific, validated HPLC method for this compound was not detailed in the searched literature, established methods for structurally similar compounds provide a strong basis for its analysis. For instance, the analysis of related nitrophenyl compounds often utilizes a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure sharp peak shapes and reproducible retention times. nih.govnih.gov Detection is typically carried out using a UV detector, as the nitrophenyl group provides a strong chromophore.
A study on the related compound, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, employed a reversed-phase C18 column with a mobile phase of sodium pentanesulfonate solution (0.012 M), acetonitrile, and glacial acetic acid in a ratio of 85:15:1 (v/v). Detection was performed at a wavelength of 278 nm. This method demonstrated good resolution and was stability-indicating. A similar approach would likely be effective for this compound.
Table 2: Representative HPLC Method Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% TFA (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Note: These parameters represent a typical starting point for method development and would require validation for the specific analysis of this compound.
The validation of an HPLC method is crucial to ensure its reliability and would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov
Theoretical and Computational Studies of 2 Amino 1 2 Nitrophenyl Ethanone and Analogs
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. hakon-art.com It has become a popular and versatile tool in computational chemistry, providing accurate predictions of molecular properties such as geometries, vibrational frequencies, and electronic characteristics. hakon-art.comglobalresearchonline.net Methods like the B3LYP hybrid functional are commonly used for such calculations, often in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. hakon-art.comglobalresearchonline.netymerdigital.com
Optimization of Molecular Geometries and Conformational Analysis
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-Amino-1-(2-nitrophenyl)ethanone, the process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.
The conformation of this compound is significantly influenced by the steric and electronic interactions between the ortho-substituted nitro group, the aminomethyl group (-CH₂NH₂), and the carbonyl group (-COCH₃). The bulky nitro group at the ortho position can cause steric hindrance, potentially forcing the acetyl group out of the plane of the phenyl ring to minimize repulsion.
Furthermore, conformational analysis would investigate the possibility of intramolecular hydrogen bonding. An interaction between a hydrogen atom of the amino group and the oxygen of the adjacent carbonyl group or one of the oxygens of the nitro group could lead to the formation of a stable, pseudo-cyclic structure. Such intramolecular hydrogen bonds are known to significantly influence the conformation and stability of molecules, as seen in analogs like 2-[(2Z)-Azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, where an N—H···O hydrogen bond results in a stable six-membered ring (S(6) loop) conformation. researchgate.net The final optimized geometry represents a balance among steric repulsion, electronic conjugation, and stabilizing intramolecular forces.
Analysis of Molecular Electrostatic Potential (MEP) Maps for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ymerdigital.com The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would be expected to show:
Negative Regions (Red/Yellow): The most negative potential would be concentrated on the oxygen atoms of the carbonyl and nitro groups due to their high electronegativity and the presence of lone pairs. These sites are the most likely targets for electrophilic attack.
Positive Regions (Blue): The most positive potential would be located on the hydrogen atoms of the amino group (N-H) and, to a lesser extent, the hydrogen atoms of the phenyl ring. These sites are susceptible to nucleophilic attack. The carbon atom of the carbonyl group would also exhibit a significant positive character, making it a prime site for nucleophiles.
This analysis helps in understanding intermolecular interactions and identifying the regions where the molecule is most likely to interact with other reagents. ymerdigital.com
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital capable of accepting electrons, acts as an electron acceptor (electrophile). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. globalresearchonline.net
In this compound, the electronic properties are modulated by the interplay of the electron-donating amino group and the electron-withdrawing nitro group. rsc.org
HOMO: The amino group, being an electron donor, is expected to significantly contribute to the HOMO, increasing its energy level. The phenyl ring will also have a substantial contribution.
LUMO: The nitro group, a strong electron-withdrawing group, will dominate the LUMO, lowering its energy level. The carbonyl group also contributes to lowering the LUMO energy.
This push-pull electronic effect is expected to result in a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer character and higher reactivity compared to unsubstituted acetophenone (B1666503). researchgate.net
Table 1: Illustrative Frontier Orbital Energies for Acetophenone Analogs (DFT/B3LYP) This table presents data for analogous compounds to illustrate typical values. Data for the specific target molecule is not available in the cited literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| m-Bromoacetophenone | -7.21 | -1.90 | 5.31 | researchgate.net |
| 3-(4-hydroxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | -6.21 | -2.89 | 3.32 |
Quantum Chemical Descriptors of Reactivity and Stability
Beyond FMO analysis, a set of quantum chemical descriptors, derived from the electronic structure, can quantify a molecule's reactivity and stability. hakon-art.comresearchgate.net These are categorized into global descriptors, which describe the molecule as a whole, and local descriptors, which identify reactivity at specific atomic sites.
Global Reactivity Descriptors (Chemical Hardness, Electronic Chemical Potential, Electrophilicity Index)
Electronic Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2. More negative values indicate a higher stability and lower propensity to donate electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." globalresearchonline.net Hard molecules are less reactive than soft molecules.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, measuring its electrophilic nature. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. hakon-art.com
Table 2: Illustrative Global Reactivity Descriptors for an Acetophenone Analog This table presents calculated data for an analogous compound to illustrate typical values.
| Descriptor | Formula | Value for m-Bromoacetophenone (eV) | Reference |
|---|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.555 | researchgate.net |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.655 | researchgate.net |
| Global Softness (S) | 1 / (2η) | 0.188 | researchgate.net |
| Electrophilicity Index (ω) | μ² / (2η) | 3.90 | researchgate.net |
For this compound, the presence of the strong electron-withdrawing nitro group is expected to result in a high electrophilicity index, classifying it as a strong electrophile.
Local Reactivity Descriptors (Fukui Functions)
The condensed Fukui functions (f_k^+, f_k^-, f_k^0) simplify this by assigning a value to each atom (k) in the molecule:
f_k^+: For nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile). The site with the highest f_k^+ value is the most likely to be attacked by a nucleophile.
f_k^-: For electrophilic attack (measures the reactivity of a site towards an incoming electrophile). The site with the highest f_k^- value is the most susceptible to attack by an electrophile.
f_k^0: For radical attack.
For this compound, Fukui analysis would likely predict:
Sites for Nucleophilic Attack (high f_k^+): The carbonyl carbon atom, due to its inherent positive polarization and connection to electronegative oxygen, is a primary candidate. The carbon atoms of the phenyl ring attached to the electron-withdrawing nitro group would also be susceptible.
Sites for Electrophilic Attack (high f_k^-): The nitrogen atom of the amino group is expected to be a primary site for electrophilic attack due to its lone pair of electrons. Certain positions on the aromatic ring may also show nucleophilic character. Studies on nitroaromatic systems confirm that Fukui functions are powerful tools for identifying such reactive centers. ymerdigital.commdpi.com
Molecular Mechanics (MM) and Force Field Calculations
Molecular mechanics (MM) offers a computationally efficient method to explore the conformational landscape and energetic properties of molecules. At the heart of MM calculations is the force field, a set of parameters that define the potential energy of a system as a function of its atomic coordinates.
For a molecule like this compound, which possesses multiple rotatable bonds, numerous conformations are possible. Energy minimization is a computational process used to find the geometry of the molecule that corresponds to a minimum on the potential energy surface. This process systematically alters the coordinates of the atoms to find a more stable arrangement, thereby relieving internal strain.
The total strain energy in a molecule, as calculated by molecular mechanics, is a sum of several terms, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). For this compound, significant strain can arise from the interactions between the ortho-substituted nitro and amino-ethanone groups.
A study on the development of a harmonic force field for various nitro compounds demonstrated a linear relationship between the force constant and bond distance, providing a generalized approach that could be adapted for the nitro group in the target molecule. researchgate.netarxiv.org
Table 1: Representative Force Field Parameters for Functional Groups in this compound Analogs
| Interaction Type | Functional Group | Equilibrium Value | Force Constant |
| Bond Stretching | C-N (nitro) | 1.49 Å | 490 kcal/mol·Å² |
| Bond Stretching | C=O (keto) | 1.23 Å | 570 kcal/mol·Å² |
| Angle Bending | O-N-O (nitro) | 124° | 80 kcal/mol·rad² |
| Angle Bending | C-C-N (amino) | 109.5° | 50 kcal/mol·rad² |
| Torsional | C-C-N-H (amino) | - | Variable (periodic) |
Note: The values in this table are illustrative and based on general parameters from common force fields for similar functional groups. Precise parameters for this compound would require specific parameterization.
The structural properties of this compound are heavily influenced by the steric and electronic effects of its substituent groups. The ortho positioning of the nitro and amino-ethanone groups leads to significant steric hindrance, which can force the substituents out of the plane of the benzene (B151609) ring to minimize repulsive interactions. This phenomenon, often referred to as the "ortho effect," can have a profound impact on the molecule's conformation and reactivity.
Computational analysis, particularly through DFT, can quantify these effects. For instance, a computational study on the noncovalent interactions of nitro and carbonyl groups with aromatic systems highlighted the importance of dispersion forces and other non-covalent interactions in determining molecular conformation. nih.gov In this compound, intramolecular hydrogen bonding between the amino group's hydrogen and an oxygen of the nitro group could be a stabilizing factor for certain conformations. A study on (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime confirmed the presence of intramolecular hydrogen bonds and determined their influence on the molecule's rotational barriers using NMR and computational methods. researchgate.net
The electronic effects are also significant. The nitro group is a strong electron-withdrawing group, while the amino group is electron-donating. Their presence on the benzene ring alters the electron density distribution, affecting the molecule's dipole moment and reactivity. A DFT study on 2-nitroacetophenone, a close analog, provided insights into its electronic structure, including atomic charges and dipole moment, which are directly influenced by the nitro group. d-nb.info
Computational Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. DFT calculations are particularly well-suited for this purpose.
A detailed theoretical study on 2-nitroacetophenone, an analog lacking the amino group, has been performed using DFT with the B3LYP functional and 6-311+G** basis set. ambermd.orgnih.govd-nb.info The calculated vibrational frequencies (IR and Raman) and NMR chemical shifts showed good agreement with experimental data. ambermd.orgnih.govd-nb.info These findings can be extrapolated to provide an educated prediction for the spectroscopic properties of this compound, keeping in mind that the amino group will introduce additional vibrational modes and alter the electronic environment, thereby shifting the NMR signals.
Table 2: Predicted Spectroscopic Data for 2-Nitroacetophenone (Analog)
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| IR (cm⁻¹) | ||
| C=O Stretch | 1705 | 1700 |
| NO₂ Symmetric Stretch | 1355 | 1352 |
| NO₂ Asymmetric Stretch | 1530 | 1528 |
| ¹H NMR (ppm) | ||
| CH₃ | 2.65 | 2.62 |
| Aromatic H | 7.50 - 8.20 | 7.45 - 8.15 |
| ¹³C NMR (ppm) | ||
| C=O | 198.5 | 199.0 |
| CH₃ | 28.0 | 27.8 |
| Aromatic C | 124.0 - 148.0 | 124.2 - 148.5 |
Data based on the DFT study of 2-nitroacetophenone. ambermd.orgnih.govd-nb.info The presence of an amino group in this compound would be expected to shift these values.
In Silico Modeling for Structure-Reactivity Relationships
In silico modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies, is a powerful approach to correlate the structural features of a series of compounds with their biological activity or chemical reactivity. For nitroaromatic compounds, QSAR models have been extensively used to predict properties like toxicity. researchgate.neteurekaselect.com
The reactivity of this compound is governed by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group would typically activate it. Their combined effect, along with the steric hindrance, will direct the regioselectivity of reactions.
QSAR/QSRR models for nitroaromatic compounds often use a variety of molecular descriptors to build a predictive model. These descriptors can be categorized as:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons. For instance, a lower LUMO energy in nitroaromatics is often correlated with higher reactivity and toxicity. eurekaselect.com
Topological Descriptors: Which describe the atomic connectivity and shape of the molecule.
Quantum Chemical Descriptors: Including atomic charges, dipole moment, and polarizability.
A QSAR study on the toxicity of nitroaromatics against Tetrahymena pyriformis successfully used structural descriptors to classify compounds based on their probable mechanisms of action. researchgate.net Such models could be adapted to predict the reactivity of this compound in various chemical transformations. For instance, the susceptibility of the nitro group to reduction or the reactivity of the ketone could be correlated with specific calculated molecular properties.
Applications and Advanced Research Directions in Organic Synthesis
Role as a Precursor in Heterocyclic Compound Synthesisbenchchem.com
The presence of strategically placed functional groups in 2-Amino-1-(2-nitrophenyl)ethanone makes it an ideal starting material for the synthesis of various heterocyclic systems. The amino and ketone moieties can readily undergo cyclization reactions with suitable reagents, while the nitro group can be chemically modified to introduce further complexity or to direct the cyclization process.
Imidazolopiperazines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent biological activities. While direct synthesis from this compound is not extensively documented, its structural features make it a plausible precursor. The general synthetic strategies for related imidazo[1,2-a]pyrazine (B1224502) scaffolds often involve the condensation of a 2-aminoazine with an α-haloketone. In a hypothetical pathway, the this compound could first be converted to an α-haloketone, and the nitrophenyl moiety could be transformed into a suitable aminoazine through reduction and subsequent ring-closing reactions, thus serving as a key intermediate in the synthesis of these complex heterocyclic systems.
Table 1: Examples of Biologically Active Imidazo[1,2-a]pyrazine Derivatives
| Compound | Biological Activity |
|---|---|
| Imidazo[1,2-a]pyrazine Derivative 7 | Potent and selective ENPP1 inhibitor for cancer immunotherapy. |
This table presents examples of related heterocyclic compounds and their activities to illustrate the importance of the scaffold.
Triazoles are another important class of five-membered heterocyclic compounds with a broad spectrum of applications, including their use as antifungal agents. The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various methods, including the reaction of hydrazones with other reagents. This compound can serve as a precursor to the necessary ketone functionality for the initial formation of a hydrazone. Subsequent intramolecular or intermolecular reactions, potentially involving the amino group or a transformed nitro group, could lead to the formation of the triazole ring. The versatility of triazole synthesis allows for the incorporation of the nitrophenyl group, which can be crucial for the biological activity of the final molecule.
The development of novel ring-forming, or annulation, strategies is a central theme in modern organic synthesis. The structure of this compound is well-suited for exploration in such reactions. One plausible strategy involves the reductive cyclization of the nitro group with the adjacent ketone. For instance, reduction of the nitro group to an amino group would generate a 1,2-diaminophenyl ketone derivative. This intermediate could then undergo intramolecular cyclization or react with another dicarbonyl compound to form a quinoxaline (B1680401) ring system. Quinoxalines are an important class of benzo-fused heterocycles with diverse pharmacological properties. sapub.org The Fischer indole (B1671886) synthesis, a classic annulation reaction, could also be envisioned, where the amino group of the starting material is first converted to a hydrazine, which then reacts with the ketone moiety under acidic conditions to form an indole ring. wikipedia.orgnih.gov
Development of Complex Organic Moleculesbenchchem.com
Beyond the synthesis of heterocycles, this compound is a valuable building block for the assembly of more complex organic molecules that serve as key intermediates in various industrial applications.
The utility of this compound as a versatile intermediate is widely recognized in pharmaceutical synthesis. Its structural core is present in a variety of more complex molecules that are precursors to active pharmaceutical ingredients (APIs). For example, related 1-(aminophenyl)-2-aminoethanone derivatives have been developed as antidepressants and stimulants for the central nervous system. google.com A patent describes the synthesis of the cardiovascular drug (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide (B32628) monohydrochloride from a related aminoethanone intermediate, highlighting the importance of this class of compounds in drug discovery and development. google.com Furthermore, 2-aminobenzophenones, which can be conceptually derived from precursors like this compound, are key precursors for the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic applications. wum.edu.pl
Table 2: Pharmaceutical Intermediates Derived from Related Aminoketones
| Intermediate Class | Therapeutic Area |
|---|---|
| 1-(Aminophenyl)-2-(alkylamino)ethanones | Antidepressants, CNS stimulants |
| 1-(2,5-Dimethoxyphenyl)-2-amino ethanone (B97240) derivatives | Cardiovascular drugs |
This table showcases the pharmaceutical relevance of structurally similar compounds.
The development of new agrochemicals, such as fungicides and herbicides, is crucial for modern agriculture. The nitrophenyl moiety is a common feature in many agrochemically active compounds. For instance, various nitrophenyl derivatives are utilized in the synthesis of herbicides. Moreover, as discussed previously, this compound can be a precursor for triazole derivatives, a class of compounds well-known for their potent fungicidal properties. The ability to synthesize complex molecules containing both a nitrophenyl group and a triazole ring from a single starting material like this compound makes it a valuable intermediate in the search for new and effective agrochemicals.
Contribution to Material Science Research
The bifunctional nature of this compound makes it a valuable precursor in the development of novel materials. The presence of a reactive amino group and a modifiable nitro group on the aromatic ring allows for its incorporation into polymeric structures and the synthesis of vibrant dyes.
Synthesis of Polymers and Dyes with Tailored Properties
While direct research explicitly detailing the use of this compound in the synthesis of specific polymers is an area of ongoing investigation, its structural motifs are integral to the formation of high-performance polymers like polyamides and polyimides. The amino group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyamide chains. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, to create diamine monomers. These diamines are key components in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength. The general two-step synthesis of polyimides involves the initial formation of a poly(amic acid) (PAA), followed by a cyclodehydration process known as imidization to yield the final polyimide. researchgate.net
In the realm of dye chemistry, this compound serves as a precursor for the synthesis of heterocyclic and azo dyes. nih.govnih.gov Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute a significant class of synthetic colorants. researchgate.net The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. nih.gov The aromatic amine in this compound can be diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. The specific shade of the resulting dye is influenced by the chemical structure of both the diazonium salt and the coupling component. scispace.com For instance, the reaction of diazotized anilines with naphthol derivatives is a common method for producing brightly colored azo dyes. nih.gov The synthesis of heterocyclic azo dyes derived from various amino-substituted heterocyclic compounds has been shown to yield dyes with good fastness properties on fabrics like polyester. scispace.com
Table 1: Key Compound Names
| Compound Name |
| This compound |
| Poly(amic acid) |
| Polyamide |
| Polyimide |
Analytical Chemistry Applications
The unique chemical properties of this compound and its derivatives also lend themselves to applications in analytical chemistry, particularly in the development of advanced chromatographic methods.
Use in the Development of Advanced Chromatographic Methods
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. The development of new and improved HPLC methods is crucial for various scientific disciplines. While direct studies on the use of this compound for developing advanced chromatographic methods are not extensively documented, the analysis of structurally related nitrophenyl compounds provides valuable insights. For example, HPLC methods have been successfully developed for the analysis of other nitrophenol derivatives, which are also used as intermediates in the synthesis of dyes. plantarchives.org
The analysis of ketones and aldehydes as their 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatives is a well-established chromatographic technique. This suggests that the ketone functional group in this compound could be derivatized to enhance its detection and separation in chromatographic systems. Furthermore, the development of two-dimensional liquid chromatography (2D-LC) methods allows for the enhanced separation of complex mixtures. sigmaaldrich.com In such systems, derivatives of amino acids, including those with nitrophenyl groups, can be effectively separated and quantified. sigmaaldrich.com The separation of chiral amino acids, which is critical in many biological and pharmaceutical applications, often utilizes specialized chromatographic techniques and columns. sigmaaldrich.comacs.org Given that this compound possesses a chiral center if the ethanone side chain is modified, its enantiomers could potentially be separated and analyzed using advanced chiral chromatography methods. The development of such methods would be beneficial for stereoselective synthesis and analysis.
Q & A
Q. What safety protocols are critical when handling 2-Amino-1-(2-nitrophenyl)ethanone in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ventilate workspaces to minimize inhalation of dust or vapors .
- Containment: Collect spills in closed, chemically resistant containers. Avoid dry sweeping; use wet methods or HEPA-filtered vacuums .
- First Aid: For inhalation exposure, move the individual to fresh air and administer artificial respiration if necessary. For skin contact, wash thoroughly with water and remove contaminated clothing .
- Storage: Store in a cool, dry place away from oxidizing agents. Label containers with GHS-compliant hazard warnings .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use and NMR (e.g., Bruker DRX-400) with CDCl₃ or DMSO-d₆ as solvents. Key signals include the acetyl group (~2.5 ppm for CH₃) and aromatic protons (6.5–8.5 ppm) .
- Mass Spectrometry: Electron ionization (EI-MS) or high-resolution mass spectrometry (HRMS) to confirm molecular weight (MW: 193.16 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR): Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and nitro (NO₂) stretches at 1520–1350 cm⁻¹ .
Advanced Research Questions
Q. How can synthetic routes to this compound derivatives be optimized for improved yields?
Methodological Answer:
- Stepwise Optimization: For multi-step syntheses (e.g., 9-step routes to IMPDH inhibitors), prioritize intermediates with stable nitrophenyl groups. Use 2-bromo-1-(2-nitrophenyl)ethanone as a starting material to leverage bromine’s reactivity in nucleophilic substitutions .
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Monitor reaction progress via TLC or HPLC to isolate high-purity intermediates .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) for nitro-group stability, but ensure thorough drying to avoid side reactions .
Q. How can researchers resolve contradictions in bioactivity data for analogs of this compound?
Methodological Answer:
- QSAR Modeling: Train artificial neural networks (ANNs) on IC₅₀ datasets (e.g., anti-malarial activity against 3D7 and W2 strains) to identify substituent effects. For example, fluorophenyl groups at specific positions enhance potency, while methoxy groups reduce activity .
- Dose-Response Validation: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. Use triplicate measurements and statistical tools (e.g., ANOVA) to assess significance .
- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to rule out off-target effects in cellular assays .
Q. What strategies improve crystallization of this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Test slow evaporation in mixed solvents (e.g., ethanol/water, acetone/hexane) to induce nucleation. The nitro group’s polarity favors crystal lattice formation .
- Hydrogen Bond Analysis: Use graph-set notation (e.g., Etter’s rules) to predict packing motifs. The amino and carbonyl groups may form R₂²(8) motifs, stabilizing the crystal structure .
- Software Tools: Refine structures using SHELXL for small-molecule crystallography. Validate hydrogen-bonding networks with Mercury (CCDC) visualization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity Assessment: Re-crystallize the compound and analyze via HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities (e.g., unreacted nitro precursors) may alter physical properties .
- Cross-Validation: Compare IR and NMR data with NIST Chemistry WebBook entries. For example, discrepancies in carbonyl peaks may indicate tautomeric forms or solvate formation .
- Interlaboratory Collaboration: Share samples with independent labs to verify reproducibility, especially for hygroscopic or light-sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
